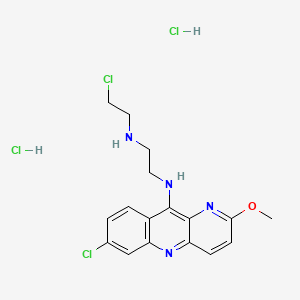
1,2-Ethanediamine, N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride is a complex organic compound that belongs to the class of substituted ethanediamines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 1,2-ethanediamine and 2-chloroethyl chloride, which undergo nucleophilic substitution reactions. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
科学研究应用
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases, possibly due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The methoxybenzo group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride: Lacks the 7-chloro substitution, which may affect its reactivity and binding properties.
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, monohydrochloride: Contains only one hydrochloride group, potentially altering its solubility and stability.
Uniqueness
The presence of both chloroethyl and methoxybenzo groups in 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride makes it unique in terms of its chemical reactivity and potential applications. The dual chloroethyl groups may enhance its ability to form cross-links with biological molecules, while the methoxybenzo group may improve its pharmacokinetic properties.
属性
CAS 编号 |
38915-24-1 |
|---|---|
分子式 |
C17H20Cl4N4O |
分子量 |
438.2 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C17H18Cl2N4O.2ClH/c1-24-15-5-4-13-17(23-15)16(21-9-8-20-7-6-18)12-3-2-11(19)10-14(12)22-13;;/h2-5,10,20H,6-9H2,1H3,(H,21,22);2*1H |
InChI 键 |
IWSFAWVCAZYOIF-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


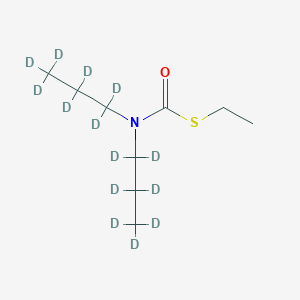
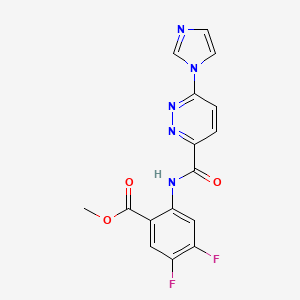
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
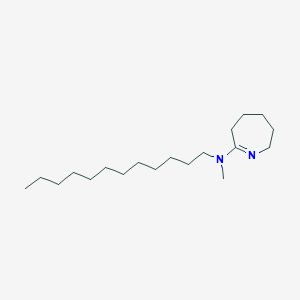
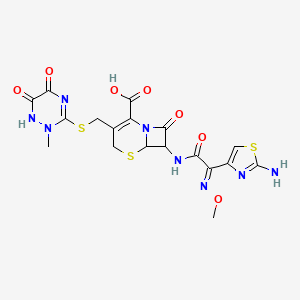
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
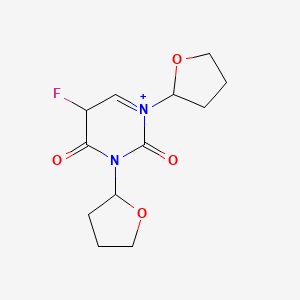

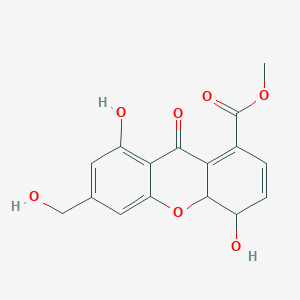
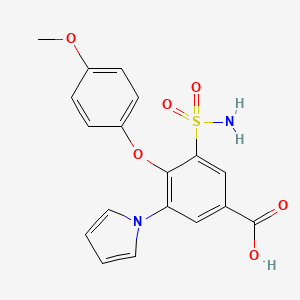
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
